molecular formula C19H15NO B14727535 4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile CAS No. 6629-86-3

4-Oxospiro[cyclohexane-1,9'-fluorene]-3-carbonitrile

Cat. No.: B14727535
CAS No.: 6629-86-3
M. Wt: 273.3 g/mol
InChI Key: VDRRXNAIHJYORG-UHFFFAOYSA-N
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Description

4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a fluorene moiety through a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile typically involves the reaction of fluorene derivatives with cyclohexanone under specific conditions. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce functional groups like halides or alkyl groups.

Mechanism of Action

The mechanism by which 4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance the compound’s stability and specificity, allowing it to effectively engage with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxospiro[cyclohexane-1,9’-fluorene]-3-carbonitrile is unique due to its specific combination of a cyclohexane ring and a fluorene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the development of novel compounds with tailored functionalities for specific applications .

Properties

CAS No.

6629-86-3

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

2-oxospiro[cyclohexane-5,9'-fluorene]-1-carbonitrile

InChI

InChI=1S/C19H15NO/c20-12-13-11-19(10-9-18(13)21)16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,13H,9-11H2

InChI Key

VDRRXNAIHJYORG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1=O)C#N)C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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